molecular formula C13H25O4P B14540312 Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate CAS No. 62346-71-8

Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate

Cat. No.: B14540312
CAS No.: 62346-71-8
M. Wt: 276.31 g/mol
InChI Key: LHGJTFAJVKHYAD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate is a chemical compound known for its unique structure and properties It is a member of the phosphanylidene family, characterized by the presence of a phosphorus atom double-bonded to a carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate typically involves the reaction of diethyl malonate with triethylphosphine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium ethoxide, to facilitate the formation of the desired product. The reaction proceeds through the formation of an enolate intermediate, which then reacts with triethylphosphine to yield the final compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The compound can participate in substitution reactions, where the phosphorus atom is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphanylidene derivatives.

Scientific Research Applications

Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorus-containing compounds.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate involves its ability to form stable complexes with various substrates. The phosphorus atom in the compound acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the triethyl groups, which stabilize the intermediate complexes formed during the reaction. The compound’s molecular targets and pathways are still under investigation, but it is known to interact with enzymes and other proteins involved in phosphorus metabolism .

Comparison with Similar Compounds

Diethyl (triethyl-lambda~5~-phosphanylidene)propanedioate can be compared with other similar compounds, such as:

    Diethyl (triphenyl-lambda~5~-phosphanylidene)propanedioate: This compound has phenyl groups instead of ethyl groups, which affects its reactivity and applications.

    Diethyl phosphonate: Lacks the phosphanylidene structure but is used in similar applications.

    Diethyl malonate: A simpler compound without the phosphorus atom, used in different synthetic pathways.

Properties

CAS No.

62346-71-8

Molecular Formula

C13H25O4P

Molecular Weight

276.31 g/mol

IUPAC Name

diethyl 2-(triethyl-λ5-phosphanylidene)propanedioate

InChI

InChI=1S/C13H25O4P/c1-6-16-12(14)11(13(15)17-7-2)18(8-3,9-4)10-5/h6-10H2,1-5H3

InChI Key

LHGJTFAJVKHYAD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=P(CC)(CC)CC)C(=O)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.